molecular formula C21H18N2O4 B5148963 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid

2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid

Cat. No. B5148963
M. Wt: 362.4 g/mol
InChI Key: YCZWVPLBFDVJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid, also known as MBCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid's anti-inflammatory properties, with studies suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been shown to have anticancer properties, with studies indicating that it may inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Specifically, 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of certain protein kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have suggested that 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid may have a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. Additionally, 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been shown to have antioxidant properties, which may help protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid has been shown to have low toxicity, which may make it a safer alternative to other anti-inflammatory and anticancer drugs. However, one limitation of using 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of future directions for research on 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid. One area of focus may be on developing more effective synthesis methods for 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid, which may help to increase its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid, which may help to identify new therapeutic applications for the compound. Finally, more research is needed to determine the safety and efficacy of 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid in human clinical trials, which may help to establish its potential as a new therapeutic agent.

Synthesis Methods

2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid can be synthesized using a multistep process that involves the reaction of 4-methoxybenzylamine with 2-pyridinecarboxylic acid, followed by the addition of benzoic anhydride and subsequent hydrolysis. This process yields 2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid as a white crystalline powder, which can be purified using recrystallization techniques.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-pyridin-2-ylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-16-11-9-15(10-12-16)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21(25)26/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZWVPLBFDVJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.